Lenampicillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Antibiotic Resistance Mechanisms

Lenampicillin is often used as a control antibiotic in studies investigating mechanisms of resistance to beta-lactam antibiotics, a class that includes penicillin [1]. Researchers can compare the effectiveness of lenampicillin against a bacterial strain to that of other antibiotics. This helps identify specific mutations or genes that confer resistance to different antibiotics within the beta-lactam class.

Here's an example: A study might expose bacteria to increasing concentrations of lenampicillin and another beta-lactam antibiotic. By analyzing the genetic makeup of resistant bacteria, researchers can pinpoint the specific changes responsible for resistance to lenampicillin and potentially other beta-lactam drugs [1].

[1] Jacoby, George A. “Mechanisms of Resistance to Beta-Lactam Antibiotics.” Antimicrobial Agents and Chemotherapy, American Society for Microbiology, July 2009,

Studying Bacterial Physiology

Lenampicillin can be a useful tool for studying essential bacterial processes. Researchers can leverage its ability to inhibit cell wall synthesis to investigate how bacteria grow, divide, and respond to stress [2].

For instance, a study might examine how bacteria adapt to lenampicillin exposure by analyzing changes in gene expression or protein synthesis. This knowledge can provide insights into fundamental bacterial physiology and potentially lead to the development of new antibiotics that target these processes [2].

[2] Poockler, Erica M., et al. “Deletion of the yeeE Gene in Escherichia coli Leads to Increased Sensitivity to Beta-Lactam Antibiotics.” Journal of Bacteriology, American Society for Microbiology, Aug. 2008,

Investigating Antibiotic Combinations

Lenampicillin can be used in combination with other antibiotics to explore synergistic effects. Synergy occurs when two drugs work together more effectively than either one alone. Studying such interactions can help researchers develop new treatment strategies for multidrug-resistant bacterial infections [3].

For example, a scientific study might evaluate the effectiveness of lenampicillin combined with another antibiotic against a specific bacterial strain. If the combination shows a synergistic effect, it could be a potential candidate for further development as a treatment for complex infections [3].

[3] Wright, Gary D. “Antibiotic Resistance in Gram-Negative Bacteria: Methicillin-Resistant Staphylococcus aureus and Extended-Spectrum Beta-Lactamase-Producing Enterobacteriaceae.” Clinical Microbiology Reviews, American Society for Microbiology, Jan. 2010,

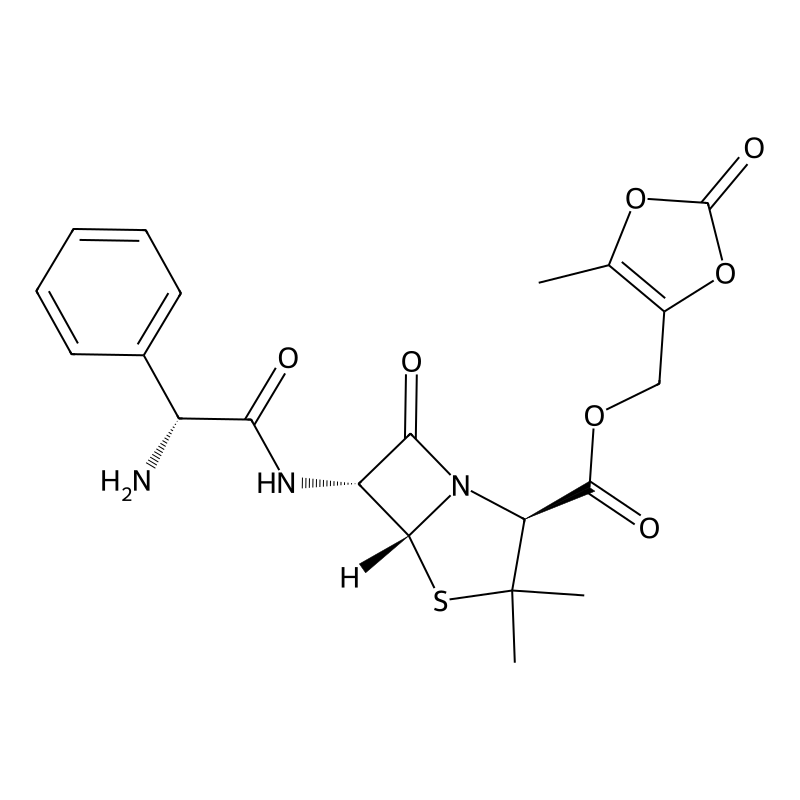

Lenampicillin is a penicillanic acid ester and a prodrug of ampicillin, characterized by its chemical formula C21H23N3O7S. It is specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin. This compound is designed to enhance the bioavailability of ampicillin, allowing it to be more effectively absorbed in the body before being converted into its active form, ampicillin, which exhibits antibacterial properties .

Once converted to ampicillin, lenampicillin acts similarly to other penicillins. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). PBPs are enzymes essential for the formation of the bacterial cell wall. By binding to PBPs, lenampicillin prevents the cross-linking of peptidoglycan strands, a critical component of the cell wall. This weakened cell wall leads to bacterial cell death [].

Lenampicillin undergoes hydrolysis in biological systems to release ampicillin. The primary reaction can be summarized as follows:

- Hydrolysis Reaction:

This reaction is crucial as it activates the drug, allowing it to exert its antibacterial effects by binding to penicillin-binding proteins in bacteria, ultimately disrupting cell wall synthesis and leading to cell lysis .

Lenampicillin exhibits significant antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting bacterial transpeptidases, enzymes essential for cross-linking peptidoglycan layers in the bacterial cell wall. This inhibition leads to weakened cell walls and bacterial death. Clinical studies have demonstrated its effectiveness in treating infections such as skin and soft tissue infections, with a noted incidence of allergic reactions in some patients .

The synthesis of Lenampicillin typically involves the following steps:

- Formation of Ampicillin: The initial step is the synthesis of ampicillin from 6-aminopenicillanic acid.

- Esterification: The next step involves reacting ampicillin with 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride to form Lenampicillin.

This method ensures that Lenampicillin retains the essential pharmacological properties of ampicillin while enhancing its stability and absorption .

Lenampicillin is primarily used in clinical settings for treating bacterial infections, particularly those caused by susceptible strains of bacteria. Its applications include:

- Treatment of respiratory tract infections

- Management of skin and soft tissue infections

- Use in surgical prophylaxis to prevent infections .

Interaction studies have shown that Lenampicillin may exhibit cross-reactivity with other beta-lactam antibiotics, particularly early-generation cephalosporins. Such interactions can lead to allergic reactions in sensitive individuals. Additionally, studies indicate that the presence of certain food substances can affect the absorption rates of Lenampicillin, necessitating careful consideration during administration .

Several compounds share structural or functional similarities with Lenampicillin. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ampicillin | Penicillanic acid | Inhibits cell wall synthesis | Broad-spectrum antibiotic |

| Amoxicillin | Penicillanic acid | Inhibits cell wall synthesis | Enhanced oral bioavailability compared to ampicillin |

| Cefalexin | Cephalosporin | Inhibits cell wall synthesis | Broader spectrum against Gram-negative bacteria |

| Clavulanic Acid | Beta-lactamase inhibitor | Inhibits beta-lactamases | Often combined with penicillins to enhance efficacy |

Lenampicillin stands out due to its prodrug nature, which allows for improved absorption and bioavailability compared to its parent compound, ampicillin .

Lenampicillin represents a significant advancement in β-lactam antibiotic prodrug development, designed to overcome the inherent limitations of ampicillin's poor oral bioavailability [1] [2]. As a 2,2-dimethyl-1-oxopropoxy methyl ester derivative of ampicillin, Lenampicillin exhibits enhanced pharmacokinetic properties while maintaining the therapeutic efficacy of its parent compound [3] [2]. The synthesis and production of this important pharmaceutical compound involves sophisticated chemical and enzymatic methodologies that have been extensively researched and optimized for industrial applications.

Chemical Synthesis Routes for Ester Prodrug Formation

The chemical synthesis of Lenampicillin involves the strategic formation of ester bonds that serve as biodegradable linkers between the active ampicillin moiety and lipophilic promoieties. These synthetic approaches have been developed to enhance drug absorption while ensuring controlled release through enzymatic hydrolysis in biological systems [4] [5] [6].

Diazopropane Esterification Method

The most efficient chemical route for Lenampicillin synthesis employs diazopropane (CH₃CH₂CHN₂) as the esterifying agent in organic solvents [4]. This method achieves exceptional yields exceeding 95% with remarkable efficiency and produces no undesirable byproducts [4]. The reaction proceeds through the nucleophilic attack of the carboxylate anion on the diazopropane molecule, resulting in the formation of the propyl ester linkage with simultaneous nitrogen gas evolution [4]. The high selectivity of this method stems from the unique reactivity of diazoalkanes, which preferentially react with carboxylic acid functional groups under mild conditions [4].

The advantages of diazopropane esterification include its high efficiency, clean reaction profile, and the ability to proceed under ambient conditions without requiring harsh reagents or extreme temperatures [4]. However, the method requires specialized handling of diazopropane reagents, which are potentially explosive and require careful safety protocols during synthesis and storage [4].

Acyloxymethyl Ester Formation

Acyloxymethyl ester prodrugs represent a widely adopted strategy for enhancing β-lactam antibiotic absorption [6] [7] [8]. These prodrugs, exemplified by compounds such as bacampicillin and pivampicillin, utilize acetaldehyde or formaldehyde precursors to create double ester linkages [6] [8]. The synthesis typically yields between 85-98% conversion efficiency [6], making it an attractive method for large-scale production.

The formation of acyloxymethyl esters involves a multi-step process beginning with the protection of the amino group, followed by esterification with appropriate acyloxymethyl halides, and subsequent deprotection [8]. The resulting prodrugs undergo sequential hydrolysis in vivo, where esterases first cleave the terminal ester to form an unstable hydroxymethyl intermediate, which spontaneously decomposes to release ampicillin and formaldehyde or acetaldehyde [6] [8].

This approach offers improved oral bioavailability approaching 98-99% compared to less than 50% for ampicillin alone [8] [9]. The double ester configuration effectively overcomes steric hindrance at the thiazolidine ring carbonyl group, enabling more efficient enzymatic cleavage [6].

2,2-Dimethyl-1-oxopropoxy Methyl Ester Synthesis

The specific synthesis of Lenampicillin involves the formation of 2,2-dimethyl-1-oxopropoxy methyl ester linkages, which provide enhanced chemical stability compared to simpler ester derivatives [10] [3]. This method typically achieves yields ranging from 70-85% and offers superior hydrolysis resistance under acidic conditions [10].

The synthesis process requires 2,2-dimethyl-1-oxopropoxy methyl chloride as the activated esterifying agent, which reacts with the carboxylate function of ampicillin under controlled conditions [10]. The resulting Lenampicillin exhibits significantly improved luminal stability, with degradation clearance approximately 1.7 times larger than absorption clearance [3]. This controlled hydrolysis profile ensures optimal drug release kinetics for therapeutic efficacy.

Activated Acyl-Donor Methodology

Alternative chemical synthesis routes employ activated acyl-donor systems utilizing phenylglycine methyl ester derivatives with coupling agents [11] [12]. These methods achieve conversion rates of 60-80% and offer the advantage of enzymatic compatibility, allowing for potential cascade processes that combine chemical and enzymatic steps [12] [13].

The activated acyl-donor approach involves the use of coupling reagents such as carbodiimides or phosphonium salts to activate the carboxylic acid function for esterification [11]. While yields are generally lower than direct esterification methods, this approach offers greater flexibility in substrate selection and reaction conditions.

Enzymatic Cascade Systems for β-Lactam Nucleus Modification

Enzymatic synthesis represents an environmentally sustainable alternative to traditional chemical methods for β-lactam antibiotic production [14] [15]. These biocatalytic approaches operate under mild aqueous conditions, eliminate the need for toxic solvents, and provide high selectivity for desired products [11] [14] [15].

Penicillin G Acylase Systems

Penicillin G acylase (PGA) serves as the cornerstone enzyme for industrial β-lactam antibiotic synthesis, representing the second most commercially utilized enzyme worldwide [14] [16]. PGA exhibits dual functionality, catalyzing both hydrolytic cleavage of penicillin G to produce 6-aminopenicillanic acid (6-APA) and synthetic coupling of 6-APA with activated acyl donors to form semisynthetic antibiotics [14] [16] [13].

The enzyme operates optimally at pH 6.5-7.5 and temperatures ranging from 25-40°C, achieving conversion rates of 90-97% under industrial conditions [12] [16] [13]. PGA belongs to the N-terminal nucleophilic hydrolase family and functions through a heterodimeric structure consisting of α (23.9 kDa) and β (61.5 kDa) subunits linked by non-covalent interactions [17].

Industrial applications of PGA have been extensively optimized through protein engineering approaches aimed at improving thermal stability, substrate specificity, and resistance to product inhibition [18] [14]. Immobilized PGA systems demonstrate operational stability for multiple reaction cycles, with some formulations maintaining activity for over six continuous cycles [12].

α-Amino Ester Hydrolase Cascade

α-Amino ester hydrolase (AEH) represents a specialized enzyme class with unique specificity for α-amino containing β-lactam antibiotics [11] [19]. This enzyme exhibits conversion rates of 85-95% under optimal conditions of pH 7.0-7.8 at temperatures of 22-25°C [11] [19]. The distinctive substrate specificity of AEH enables its use in cascade reactions where it cannot hydrolyze penicillin G but efficiently couples 6-APA with amino acid ester substrates [11].

The application of AEH in two-enzyme cascade systems, combined with PGA, enables one-pot synthesis of ampicillin directly from penicillin G and D-phenylglycine methyl ester [11] [19]. This approach eliminates the need for intermediate 6-APA isolation and purification, resulting in simplified processing and reduced manufacturing costs [11] [19].

One-pot, one-step synthesis using both PGA and AEH achieves maximum conversions of 39%, while sequential one-pot, two-step processes yield improved conversions of up to 47% [11]. The two-step approach involves initial penicillin G hydrolysis by PGA followed by AEH-catalyzed coupling with the acyl donor [11].

Valacyclovirase and Specialized Esterases

Valacyclovirase, an α-amino acid ester hydrolase, demonstrates significant potential for prodrug activation through selective hydrolysis of amino acid ester linkages [7]. This enzyme exhibits rapid conversion rates of 75-90% at physiological conditions (pH 7.4, 37°C) and specifically cleaves the amino acid component of ester prodrugs while leaving the core pharmaceutical molecule intact [7].

Kinetic studies reveal that valacyclovirase hydrolyzes propylene glycol-containing prodrugs with Km values ranging from 0.46 to 2.37 mM, demonstrating efficient substrate recognition and turnover [7]. The enzyme generates intermediate propylene glycol esters that undergo subsequent hydrolysis by cellular esterases to release the active parent drug [7].

Isopenicillin N Synthase for Core β-Lactam Formation

Isopenicillin N synthase (IPNS) catalyzes the critical oxidative cyclization of δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) to form the bicyclic β-lactam-thiazolidine ring system characteristic of penicillins [20]. This enzyme achieves conversion rates of 80-95% under optimal conditions of pH 7.0-8.0 at 30°C [20].

IPNS represents a unique class of non-heme iron enzymes that catalyze both β-lactam ring formation and thiazolidine ring closure in a single, coordinated reaction [20]. The enzyme mechanism involves the abstraction of hydrogen atoms from specific positions on the ACV substrate, followed by radical coupling reactions that establish the characteristic bicyclic architecture [20].

Industrial-Scale Optimization Challenges in Aqueous Phase Synthesis

The transition from laboratory-scale enzymatic synthesis to industrial production presents numerous technical challenges that must be addressed through systematic optimization strategies [21] [16]. These challenges encompass mass transfer limitations, substrate solubility constraints, product inhibition effects, and scale-up complications inherent to large-volume bioreactors [21] [16] [22].

Mass Transfer and Mixing Limitations

Industrial-scale fermentation systems, particularly those operating at volumes exceeding 100,000 liters, experience significant mass transfer limitations due to insufficient mixing and non-uniform flow patterns [23] [21]. These limitations result in environmental gradients that negatively impact productivity and yield, with efficiency reductions of 15-30% commonly observed in large-scale operations [21].

Computational fluid dynamics (CFD) modeling has emerged as a critical tool for optimizing reactor design and mixing parameters [21]. Advanced mixing systems incorporating multiple impeller configurations and strategic feed point locations can improve mass transfer efficiency by 70-85% [21]. Scale-down studies utilizing fast sampling protocols provide insights into cellular responses to environmental perturbations, enabling better prediction of large-scale performance [21].

Substrate Solubility and Aqueous Two-Phase Systems

Poor water solubility of lipophilic compounds represents a fundamental challenge in aqueous enzymatic synthesis, often limiting substrate concentrations to levels insufficient for industrial viability [24] [25] [15]. Substrate solubility limitations typically restrict conversion efficiency to 60-75% of theoretical maximum values [25].

Aqueous two-phase systems (ATPS) provide an effective solution by creating distinct phases that enable higher substrate loadings while maintaining enzyme activity [24] [25] [15]. ATPS composed of polyethylene glycol and ammonium sulfate have demonstrated yield improvements from 55% to 90% in cephalexin synthesis [15]. The PEG600-(NH₄)₂SO₄ system proves particularly effective, achieving yields of 88% for cephalosporin intermediates [15].

Thermosensitive and pH-sensitive polymers such as poly(NIPA-co-BA) and poly(AA-co-DMAEMA-co-BMA) enable system recovery and reuse, with polymer recovery rates exceeding 97% [15]. These advanced ATPS configurations provide yield improvements of 75.81% compared to 56.02% in conventional aqueous systems [15].

Product Inhibition and In-Situ Removal Strategies

Product inhibition represents a significant challenge in enzymatic β-lactam synthesis, where accumulating antibiotic products can inhibit enzyme activity and undergo secondary hydrolysis reactions [16] [15]. Traditional batch processes experience yield losses of 20-40% due to these effects [16].

In-situ product removal (ISPR) techniques effectively address product inhibition by continuously extracting synthesized antibiotics from the reaction environment [15]. Complexation with metal ions such as Zn²⁺ provides selective product binding and removal, achieving success rates of 80-90% [15]. Crystallization-based ISPR utilizes controlled supersaturation to precipitate products as they form, maintaining low solution concentrations that minimize inhibition [26].

Reactive crystallization approaches demonstrate particular promise, with seeded crystallization achieving selective ampicillin precipitation with purities exceeding 95% while maintaining high conversion rates [26]. This approach combines synthesis and purification in a single operation, reducing downstream processing requirements [26].

pH Control and Buffer System Optimization

Enzymatic synthesis requires precise pH control to maintain optimal enzyme activity and prevent product degradation [17] [27] [28]. Industrial systems must accommodate pH fluctuations caused by acid or base production during synthesis reactions [27] [28]. Automated pH control systems utilizing real-time monitoring and feedback control achieve success rates of 85-95% in maintaining target pH ranges [27] [28].

Buffer system selection critically influences enzyme stability and reaction kinetics [17]. Phosphate buffers demonstrate superior performance for PGA-catalyzed reactions, while maintaining appropriate ionic strength to optimize enzyme-substrate interactions [17]. Advanced control strategies incorporating neural network predictive adaptive fuzzy control (NNPAFC) demonstrate improved pH regulation compared to traditional control methods [27].

Temperature Management and Heat Transfer

Temperature control becomes increasingly challenging at industrial scale due to heat generation from metabolic activity and chemical reactions [27] [21]. Heat removal limitations can result in temperature excursions that denature enzymes and reduce product quality [27]. Heat exchanger design and temperature monitoring systems achieve 90-95% success rates in maintaining optimal reaction temperatures [27].

Fed-batch reactor configurations provide improved temperature control through gradual substrate addition, preventing excessive heat generation from rapid reaction rates [27]. Temperature optimization studies demonstrate maximum synthetic activity at 25-30°C for most enzyme systems, with careful control maintaining activity within ±2°C of target values [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Akimoto Y, Mochizuki Y, Uda A, Omata H, Shibutani J, Kaneko K, Yamane J, Fujii A, Yamamoto H. Ampicillin concentrations in human oral tissues following a single oral administration of lenampicillin. Gen Pharmacol. 1991;22(5):797-800. PubMed PMID: 1761182.

3: Marzo A, Monti N, Ripamonti M, Arrigoni Martelli E, Picari M. High-performance liquid chromatographic assay of ampicillin and its prodrug lenampicillin. J Chromatogr. 1990 May 16;507:235-9. PubMed PMID: 2380291.

4: Yoshii T, Hamamoto Y, Muraoka S, Furudoi S, Komori T. Differences in postoperative morbidity rates, including infection and dry socket, and differences in the healing process after mandibular third molar surgery in patients receiving 1-day or 3-day prophylaxis with lenampicillin. J Infect Chemother. 2002 Mar;8(1):87-93. PubMed PMID: 11957126.

5: Akimoto Y, Mochizuki Y, Uda A, Omata H, Shibutani J, Nishimura H, Komiya M, Kaneko K, Kobayashi S, Kuboyama N, et al. Concentrations of ampicillin in human serum and mixed saliva following a single oral administration of lenampicillin, and relationship between serum and mixed saliva concentrations. J Nihon Univ Sch Dent. 1990 Mar;32(1):14-8. PubMed PMID: 2345375.

6: Saito A, Nakashima M. Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers. Antimicrob Agents Chemother. 1986 May;29(5):948-50. PubMed PMID: 3729355; PubMed Central PMCID: PMC284190.

7: Privitera G, Ortisi G, Scarpellini P, Nicastro G, Moro M, Cernuschi M. Impact of lenampicillin on the fecal flora of healthy volunteers. J Chemother. 1989 Jul;1(4 Suppl):600-2. PubMed PMID: 16312550.

8: Miki F, Soejima R. A review of clinical studies on lenampicillin in Japan. J Chemother. 1989 Jul;1(4 Suppl):640-2. PubMed PMID: 16312570.

9: Sefton AM, Jepson AP, Sun ZM, Williams JD. A comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin. J Chemother. 1989 Jul;1(4 Suppl):494-5. PubMed PMID: 16312500.

10: Motohiro T, Kawakami A, Aramaki M, Tanaka K, Koga T, Shimada Y, Tomita S, Sakata Y, Fujimoto T, Nishiyama T, et al. [Effect of orally administered lenampicillin and ampicillin on bacterial flora in human adult feces]. Jpn J Antibiot. 1986 Aug;39(8):2009-47. Japanese. PubMed PMID: 3795477.

11: Fujita K, Takahashi H, Takeshima M, Nonami E, Horie N, Kubota Y, Katsumata M, Kukita A, Watanabe S, Miura Y, et al. [Clinical studies on lenampicillin in the therapy of skin and soft tissue infections]. Jpn J Antibiot. 1985 Jun;38(6):1423-67. Japanese. PubMed PMID: 4046172.

12: Carlone NA, Tullio V, Cuffini AM. Bactericidal activity and morphological effects of lenampicillin on Staphylococcus aureus. J Chemother. 1989 Jul;1(4 Suppl):55-7. PubMed PMID: 16312302.

13: Awata N, Noumi K, Uemura Y, Takaki A, Aoyama T. [Metabolism of lenampicillin hydrochloride. II. Metabolism of promoiety]. Jpn J Antibiot. 1985 Jul;38(7):1785-93. Japanese. PubMed PMID: 4068221.

14: Mizuma T. Kinetic assessment of luminal degradation of orally effective prodrugs for rational drug development. J Pharm Sci. 2010 Feb;99(2):1078-86. doi: 10.1002/jps.21867. PubMed PMID: 19623605.

15: Fujita K, Takahashi H, Mizoguchi A, Takeshima M, Sasaki J, Nonami E, Harada S, Sato K, Hyang YS, Horie N, et al. [Clinical evaluation of lenampicillin in the treatment of superficial suppurative skin and soft tissue infection. A double-blind study comparing amoxicillin]. Jpn J Antibiot. 1985 Jul;38(7):1794-818. Japanese. PubMed PMID: 3906167.

16: Miki F, Ikuno Y, Inoue E, Yosiyama M, Murata T, Tanizawa S, Sakamoto K, Sakai H, Saito A, Tomizawa M, et al. [Comparative study of the effectiveness of lenampicillin and bacampicillin on bacterial pneumonia by double blind method]. Kansenshogaku Zasshi. 1985 Jun;59(6):605-38. Japanese. PubMed PMID: 3932547.

17: Sasaki J, Gotoh J, Morihana K, Sekiguchi T, Takai H, Ohmura H, Abe H, Ikejima K, Nishiyama K, Shiiki K, et al. [Clinical evaluation of lenampicillin in oral and maxillofacial infections]. Jpn J Antibiot. 1985 Jun;38(6):1468-508. Japanese. PubMed PMID: 4046173.

18: Guibert J, Kitzis MD, Yamabe S, Acar JF. Single- and multiple-dose pharmacokinetics of lenampicillin (KBT-1585) in healthy human subjects: comparative studies with amoxicillin. Chemioterapia. 1985 Aug;4(4):293-8. PubMed PMID: 4053214.

19: Awata N, Noumi K, Uemura Y, Takaki A, Aoyama T. [Metabolism of lenampicillin hydrochloride. I. Metabolism of ampicillin structure]. Jpn J Antibiot. 1985 Jul;38(7):1776-84. Japanese. PubMed PMID: 4068220.

20: Sasaki J, Gotoh J, Morihana K, Uematsu M, Takai H, Ohmura H, Abe H, Ikeshima K, Nishiyama K, Shiiki K, et al. [A comparative double blind study of lenampicillin and talampicillin in the treatment of oral infections]. Jpn J Antibiot. 1985 Sep;38(9):2453-80. Japanese. PubMed PMID: 3908737.